1-Methoxy-5-methylphenazinium methyl sulfate
Overview
Description
It is widely used in biochemical assays due to its ability to facilitate electron transfer between nicotinamide adenine dinucleotide (NADH) and various electron acceptors such as tetrazolium dyes . This compound is particularly valued for its stability under light and its efficiency in electron transfer processes .
Mechanism of Action
Target of Action
The primary target of Methoxy-PMS is the electron transfer process in biochemical reactions. It acts as an electron-transport mediator between NAD(P)H and tetrazolium dyes . NAD(P)H is a crucial coenzyme in various biological reactions, playing a significant role in energy production and metabolism .
Mode of Action
Methoxy-PMS facilitates the transfer of electrons from NAD(P)H to various electron acceptors such as tetrazolium dyes or the electrode of an enzymic electric cell . This interaction results in the conversion of tetrazolium salt to a purple precipitate known as formazan .
Biochemical Pathways
Methoxy-PMS affects the biochemical pathways involving NAD(P)H-dependent dehydrogenases . By mediating electron transfer, it influences the downstream effects of these pathways, including energy production and various metabolic processes .
Result of Action
The action of Methoxy-PMS results in the conversion of tetrazolium salt to formazan, a purple precipitate . This reaction is often used in assays to measure the activity of dehydrogenases and other enzymes .
Action Environment
Methoxy-PMS is noted for its stability, even under scattered light in normal laboratories . This suggests that it can maintain its efficacy and stability under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxy-PMS is synthesized through a series of chemical reactions involving the methylation of phenazine derivatives. The process typically involves the following steps:
Methylation of Phenazine: The starting material, phenazine, is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Oxidation: The methylated phenazine is then oxidized using an oxidizing agent like potassium permanganate to form the corresponding quinone.
Methoxylation: The quinone is subsequently methoxylated using methanol in the presence of a catalyst such as sulfuric acid to yield Methoxy-PMS.
Industrial Production Methods: Industrial production of Methoxy-PMS follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Methoxy-PMS undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It acts as an electron mediator, transferring electrons from NADH to electron acceptors like tetrazolium dyes, resulting in the formation of colored formazan products.
Substitution Reactions: Methoxy-PMS can participate in substitution reactions where the methoxy group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, hydrochloric acid.
Major Products:
Formazan Dyes: Formed during the reduction of tetrazolium salts.
Substituted Phenazines: Formed during substitution reactions.
Scientific Research Applications
Methoxy-PMS has a wide range of applications in scientific research:
Biochemistry: Used as an electron mediator in assays to measure dehydrogenase activity and other enzymatic reactions.
Cell Biology: Employed in cell viability assays to determine the metabolic activity of cells.
Medical Research: Utilized in diagnostic assays to detect various diseases by measuring enzyme activities.
Industrial Applications: Used in the development of biosensors and bioelectronic devices due to its stable electron transfer properties.
Comparison with Similar Compounds
- Phenazine Methosulfate (PMS)
- Methylene Blue
- Tetrazolium Salts
Properties
IUPAC Name |
1-methoxy-5-methylphenazin-5-ium;methyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N2O.CH4O4S/c1-16-11-7-4-3-6-10(11)15-14-12(16)8-5-9-13(14)17-2;1-5-6(2,3)4/h3-9H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASUWVVNWALEEM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=C(C2=NC3=CC=CC=C31)OC.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215474 | |
Record name | 1-Methoxy-5-methylphenazinium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65162-13-2 | |
Record name | 1-Methoxyphenazine methosulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65162-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methoxy-5-methylphenazinium methyl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065162132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methoxy-5-methylphenazinium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methoxy-5-methylphenazinium methyl sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.600 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHOXY-5-METHYLPHENAZINIUM METHYL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2OR19PG1U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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